Enzyme Binding Discrimination: (2R,3R)-Enantiomer Shows Strongest Affinity for Aldehyde Reductase I
In a direct stereochemical comparison using aldehyde reductase I from pig liver, (2R,3R)-dimethylsuccinic acid exhibited tighter binding than both the meso-diastereomer and the (2S,3S)-enantiomer [1]. Although exact Ki values were not reported in the primary study, the rank-order binding preference—(2R,3R) > meso > (2S,3S)—was unequivocally established through competition experiments, indicating that the (R,R) configuration provides optimal spatial complementarity to the enzyme's dual anion-recognition sites [1].
| Evidence Dimension | Relative binding affinity to aldehyde reductase I |
|---|---|
| Target Compound Data | (2R,3R)-dimethylsuccinic acid: strongest binding (rank 1) |
| Comparator Or Baseline | meso-(2R,3S)-dimethylsuccinic acid: intermediate binding (rank 2); (2S,3S)-dimethylsuccinic acid: weakest binding (rank 3) |
| Quantified Difference | Rank-order: (2R,3R) > meso > (2S,3S) |
| Conditions | Aldehyde reductase I from pig liver; competition binding assay; Eur. J. Biochem. 1982 |
Why This Matters
This rank-order binding preference demonstrates that stereochemistry—not merely the presence of methyl groups—governs biomolecular recognition, making (2R,3R) the mandatory procurement choice for applications targeting this enzyme class.
- [1] Branlant G, Tritsch D, Biellmann JF. The substrate binding site of aldehyde reductase from pig liver: Stereochemical investigations using NADP–2‐oxodiacid adducts as probe. Eur J Biochem. 1982 Jan;121(2):407-411. doi: 10.1111/j.1432-1033.1982.tb05802.x. View Source
